molecular formula C17H15ClN4S B11939697 Etizolam-d3

Etizolam-d3

Cat. No.: B11939697
M. Wt: 345.9 g/mol
InChI Key: VMZUTJCNQWMAGF-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Etizolam-d3 is a deuterated analog of etizolam, a thienodiazepine derivative. Etizolam is a benzodiazepine analog that is used primarily for its anxiolytic, anticonvulsant, sedative, and muscle relaxant properties. It is structurally different from traditional benzodiazepines as it has a thiophene ring instead of a benzene ring. This compound is often used in scientific research as an internal standard in analytical studies due to its stable isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Etizolam-d3 involves the incorporation of deuterium atoms into the etizolam molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. One common method involves the hydrogenation of etizolam in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to achieve the desired isotopic labeling.

Chemical Reactions Analysis

Types of Reactions

Etizolam-d3 undergoes various chemical reactions, including:

    Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.

    Substitution: Involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other substituting reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce various hydroxylated derivatives, while reduction can yield deuterated analogs with different degrees of saturation.

Scientific Research Applications

Etizolam-d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

    Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques to quantify etizolam and its metabolites.

    Pharmacokinetics: Helps in studying the absorption, distribution, metabolism, and excretion of etizolam in biological systems.

    Toxicology: Used in forensic toxicology to detect and quantify etizolam in biological samples.

    Drug Development: Assists in the development of new benzodiazepine analogs by providing insights into the metabolic pathways and pharmacological effects of etizolam.

Mechanism of Action

Etizolam-d3, like etizolam, acts as an agonist at the gamma-aminobutyric acid (GABA) A receptor. It enhances the inhibitory effects of GABA by increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuronal membrane and reduced neuronal excitability. This results in its anxiolytic, anticonvulsant, sedative, and muscle relaxant effects.

Comparison with Similar Compounds

Etizolam-d3 is similar to other benzodiazepine analogs, such as:

    Alprazolam: Another benzodiazepine analog with similar anxiolytic and sedative properties.

    Diazepam: A widely used benzodiazepine with a longer duration of action.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness

This compound is unique due to its deuterated nature, which makes it particularly useful in analytical and pharmacokinetic studies. The incorporation of deuterium atoms provides greater stability and allows for more accurate quantification in mass spectrometry.

Properties

Molecular Formula

C17H15ClN4S

Molecular Weight

345.9 g/mol

IUPAC Name

7-(2-chlorophenyl)-4-ethyl-13-(trideuteriomethyl)-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene

InChI

InChI=1S/C17H15ClN4S/c1-3-11-8-13-16(12-6-4-5-7-14(12)18)19-9-15-21-20-10(2)22(15)17(13)23-11/h4-8H,3,9H2,1-2H3/i2D3

InChI Key

VMZUTJCNQWMAGF-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=NN=C2N1C3=C(C=C(S3)CC)C(=NC2)C4=CC=CC=C4Cl

Canonical SMILES

CCC1=CC2=C(S1)N3C(=NN=C3CN=C2C4=CC=CC=C4Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.